Cas no 2138039-09-3 (2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride)

2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride
- EN300-1137378
- 2138039-09-3
-
- Inchi: 1S/C10H6FNO2S2/c1-6-2-3-7-8(4-6)15-9(5-12)10(7)16(11,13)14/h2-4H,1H3
- InChI Key: ITSDBZKQLFYTOS-UHFFFAOYSA-N
- SMILES: S(C1=C(C#N)SC2C=C(C)C=CC1=2)(=O)(=O)F
Computed Properties
- Exact Mass: 254.98239894g/mol
- Monoisotopic Mass: 254.98239894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 94.6Ų
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137378-0.5g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1137378-1.0g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1137378-10.0g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-1137378-0.05g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1137378-1g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1137378-5g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1137378-10g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 95% | 10g |
$3131.0 | 2023-10-26 | |
Enamine | EN300-1137378-0.1g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1137378-2.5g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1137378-5.0g |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride |
2138039-09-3 | 5g |
$2110.0 | 2023-05-23 |
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride Related Literature
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
Additional information on 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride
Introduction to 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride (CAS No. 2138039-09-3)
2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2138039-09-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the benzothiophene sulfonamide class, a group of molecules known for their diverse biological activities and potential applications in drug discovery. The structural features of this compound, including its cyano and sulfonyl fluoride substituents, contribute to its unique reactivity and utility in synthetic chemistry.
The benzothiophene scaffold is a prominent motif in medicinal chemistry, frequently appearing in natural products and bioactive molecules. Its aromatic system allows for modifications at multiple positions, enabling the design of compounds with tailored properties. In the case of 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride, the presence of a cyano group at the 2-position and a methyl group at the 6-position introduces specific electronic and steric effects that influence its chemical behavior. The sulfonyl fluoride moiety at the 3-position further enhances its potential as a synthetic intermediate, facilitating further derivatization through nucleophilic substitution reactions.
Recent advancements in synthetic methodologies have highlighted the importance of sulfonyl fluorides as versatile building blocks in medicinal chemistry. The sulfonyl fluoride group is particularly valuable due to its ability to undergo facile displacement by nucleophiles, allowing for the introduction of diverse functional groups into the molecular framework. This property has been exploited in the development of novel heterocyclic compounds with enhanced pharmacological profiles.
One of the most compelling aspects of 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride is its potential application in the synthesis of biologically active sulfonamides. Sulfonamides are a class of compounds with well-documented therapeutic effects, ranging from antimicrobial to anti-inflammatory applications. The benzothiophene sulfonamide core has been extensively studied for its role in modulating various biological pathways, making it an attractive scaffold for drug development.
Recent research has demonstrated the utility of 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride as a key intermediate in the preparation of novel sulfonamides with improved pharmacokinetic properties. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes implicated in inflammatory diseases. The cyano group at the 2-position has been found to enhance binding affinity by participating in hydrogen bonding interactions with biological targets, while the methyl group at the 6-position provides steric stabilization.
The sulfonyl fluoride substituent at the 3-position offers another layer of functionalization potential. By selectively introducing nucleophiles such as amines or alcohols, researchers can generate sulfonamides or sulfones, respectively, which are known to exhibit a wide range of biological activities. This flexibility makes 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride a valuable tool for medicinal chemists seeking to develop next-generation therapeutics.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. Benzothiophene derivatives are increasingly being explored as leads for novel pesticides and herbicides due to their ability to interact with biological targets in plants and pests. The structural features of 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride make it a candidate for further investigation in this area, particularly for its potential to disrupt essential metabolic pathways in target organisms.
The synthesis of 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride involves multi-step organic transformations that highlight modern synthetic strategies. Recent developments in transition metal catalysis have enabled more efficient and selective routes to complex heterocyclic systems. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiophene core, while copper-mediated cyanation reactions have facilitated the introduction of the cyano group.
The introduction of the sulfonyl fluoride group is typically achieved through fluorosulfonation reactions, which can be performed under mild conditions using appropriate reagents such as phosphorus oxychloride (POCl₃) and sulfur tetrafluoride (SF₄). These conditions ensure high regioselectivity, minimizing side reactions and maximizing yield. The resulting compound can then be further functionalized through nucleophilic aromatic substitution or other methods to generate derivatives with specific biological activities.
The growing interest in 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride underscores its significance as a building block in modern drug discovery. As computational methods improve and high-throughput screening becomes more accessible, researchers are increasingly leveraging structurally diverse compounds like this one to identify novel lead candidates. The combination of traditional synthetic chemistry with computational modeling offers new opportunities for optimizing molecular properties and enhancing therapeutic efficacy.
In conclusion, 2-cyano-6-methyl-1-benzothiophene-3-sulfonyl fluoride (CAS No. 2138039-09-3) represents a promising compound with applications spanning pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new synthetic methodologies and pharmacological targets, this compound is poised to play an important role in future drug development efforts.
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